3-Ethylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

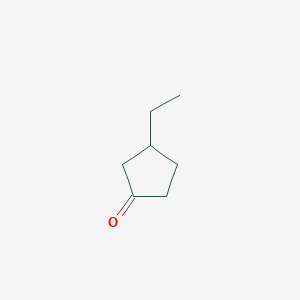

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERALSLWOPMNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907968 | |

| Record name | 3-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-55-8 | |

| Record name | 3-Ethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethylcyclopentanone CAS number 10264-55-8

An In-depth Technical Guide to 3-Ethylcyclopentanone (CAS 10264-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 10264-55-8, is a cyclic ketone with the molecular formula C₇H₁₂O.[1][2][3] This compound consists of a five-membered cyclopentane (B165970) ring substituted with an ethyl group at the third position and a ketone functional group.[1] It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] Due to the reactivity of its carbonyl group and its role as a versatile molecular scaffold, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][4][5][6] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory or industrial setting. While generally soluble in organic solvents like ethanol (B145695) and ether, its solubility in water has been variously reported as both limited and soluble, suggesting miscibility under certain conditions.[1][4][5][7][8]

Chemical Identifiers and Properties

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Reference |

| CAS Number | 10264-55-8 | [2][3][9] |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [2][3][9] |

| IUPAC Name | 3-ethylcyclopentan-1-one | [2][4][9] |

| Synonyms | Cyclopentanone (B42830), 3-ethyl- | [1][5][9] |

| InChI Key | XERALSLWOPMNRJ-UHFFFAOYSA-N | [2][10] |

| SMILES | CCC1CCC(=O)C1 | [6][11][12] |

| Purity (Typical) | ≥98.5% - 99% | [1][3][6] |

Physical Data

Quantitative physical data is crucial for experimental design, including reaction setup and purification procedures. Note that some reported values, such as melting point, may be anomalous and should be treated with caution.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | [1][6] |

| Boiling Point | 163.5 - 171 °C (@ 760 mmHg) | [5][7][8] |

| Flash Point | 31 - 45.8 °C (88 - 114 °F) | [5][7][8] |

| Refractive Index | 1.4375 - 1.4405 (@ 20°C) | [6] |

| logP (o/w) | 1.22 - 1.4 | [5][8][9][13] |

| Water Solubility | Soluble | [4][5][7][8] |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra are available through databases like the NIST WebBook, the following table summarizes the expected characteristic signals based on the molecule's structure.[2][10]

| Technique | Expected Characteristics |

| IR Spectroscopy | Strong, sharp C=O stretch (~1745 cm⁻¹); C-H stretches for sp³ carbons (~2850-3000 cm⁻¹) |

| ¹H NMR | Multiplets for cyclopentanone ring protons (~1.5-2.5 ppm); Triplet for -CH₃ of ethyl group (~0.9 ppm); Quartet for -CH₂- of ethyl group (~1.4 ppm) |

| ¹³C NMR | Carbonyl carbon signal (>200 ppm); Signals for ethyl group carbons (~10-30 ppm); Signals for cyclopentanone ring carbons (~20-50 ppm) |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 112; Fragmentation pattern showing loss of ethyl group (m/z = 83) and other characteristic fragments |

Synthesis and Reactivity

Synthesis Pathway

Detailed experimental protocols for the synthesis of this compound are not extensively published in open literature. However, a known synthesis has been reported in Tetrahedron Letters.[5] A plausible and common strategy for its synthesis involves the α-alkylation of a cyclopentanone enolate with an ethyl halide. This standard organometallic approach provides a direct route to the target compound.

References

- 1. CAS 10264-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 10264-55-8 [amp.chemicalbook.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound CAS#: 10264-55-8 [m.chemicalbook.com]

- 8. 3-ethyl cyclopentanone, 10264-55-8 [thegoodscentscompany.com]

- 9. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 10264-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. (3S)-3-Ethylcyclopentanone | C7H12O | CID 7015131 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclopentanone is a cyclic ketone with the molecular formula C₇H₁₂O. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, analytical methods, and safety information. The information is structured to be a practical resource for laboratory and development applications.

Physicochemical Properties

This compound is a flammable liquid that is soluble in water.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | Cheméo |

| Molecular Weight | 112.17 g/mol | PubChem |

| CAS Number | 10264-55-8 | NIST |

| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher |

| Boiling Point | 171 °C | ChemicalBook |

| Melting Point | 150 °C | ChemicalBook |

| Density | 0.9015 g/cm³ (at 425 °C) | ChemicalBook |

| Flash Point | 31 °C (88 °F) | ChemicalBook |

| Refractive Index | 1.4375-1.4405 @ 20 °C | Thermo Fisher |

| Water Solubility | Soluble | Fisher Scientific |

| logP (Octanol/Water) | 1.766 (Calculated) | Cheméo |

| InChI Key | XERALSLWOPMNRJ-UHFFFAOYSA-N | NIST |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provides insight into the molecular structure. The following are predicted chemical shifts:

¹H NMR (Predicted)

-

A detailed ¹H NMR spectrum would show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone (B42830) ring.

¹³C NMR (Predicted)

-

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Interpretation |

| ~1750 | C=O (carbonyl) stretch |

| ~2960 | C-H (alkane) stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST database.

| m/z | Interpretation |

| 112 | Molecular ion [M]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 55 | Further fragmentation |

Synthesis and Reactivity

This compound can be synthesized through the alkylation of cyclopentanone. A common method involves the formation of a cyclopentanone enolate followed by reaction with an ethyl halide.

Logical Relationship of Synthesis

Caption: Logical flow of the synthesis of this compound.

Applications

This compound is utilized in several fields:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1]

-

Chemical Reagent: Used in various organic reactions.[1]

-

Semiochemical: It has been identified as a semiochemical (a chemical involved in communication) for the ferret (Mustela putorius furo).

Safety and Toxicology

This compound is classified as a flammable liquid and vapor.[2] Appropriate safety precautions should be taken when handling this compound.

| Hazard Class | GHS Classification |

| Flammable liquids | H226: Flammable liquid and vapor |

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol describes a general procedure for the alkylation of cyclopentanone.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Cyclopentanone

-

Ethyl iodide (C₂H₅I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add cyclopentanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide to the enolate solution and allow the reaction to warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 µm).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 70 °C, ramp up to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ion Source Temperature: 230 °C

-

MS Scan Range: 50-650 amu.

-

-

Injection: Inject a 1 µL aliquot of the prepared sample.

-

Data Analysis: Identify the this compound peak by its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST).

Analytical Workflow

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to 3-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethylcyclopentanone, a substituted cyclic ketone. While not extensively documented as a direct therapeutic agent, its structural motif appears in various biologically active molecules, making it a relevant building block for medicinal chemistry and drug design. This document consolidates its chemical and physical properties, outlines plausible synthetic and analytical methodologies, and discusses its known metabolic fate and toxicological profile. The information is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.

Chemical and Physical Properties

This compound, with the IUPAC name 3-ethylcyclopentan-1-one , is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-ethylcyclopentan-1-one | [1][2][3] |

| CAS Number | 10264-55-8 | [1][4] |

| Molecular Formula | C₇H₁₂O | [1][4] |

| Molecular Weight | 112.17 g/mol | [3] |

| Boiling Point | 171 °C | ChemicalBook |

| Density | 0.9015 g/cm³ | ChemicalBook |

| Flash Point | 31 °C (88 °F) | ChemicalBook |

| Water Solubility | Soluble | ChemicalBook |

| logP | 1.220 (estimated) | ChemicalBook |

| Refractive Index | 1.4375-1.4405 @ 20°C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z top peak: 83, 2nd highest: 55, 3rd highest: 41 | [2] |

| Infrared (IR) Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database | [3] |

| ¹³C NMR | Data available in SpectraBase | [2] |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, its structure lends itself to established organic chemistry reactions. A plausible and illustrative synthetic route is the Dieckmann condensation, followed by hydrolysis and decarboxylation.

Illustrative Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, which can then be converted to a cyclic ketone.

Reaction Scheme:

-

Starting Material: Diethyl 3-ethyladipate

-

Reaction: Intramolecular cyclization using a base (e.g., sodium ethoxide).

-

Intermediate: 2-Ethoxycarbonyl-4-ethylcyclopentanone

-

Final Steps: Acid-catalyzed hydrolysis and decarboxylation to yield this compound.

References

3-Ethylcyclopentanone chemical structure and properties

Introduction

3-Ethylcyclopentanone (CAS No: 10264-55-8) is a cyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its chemical structure, featuring a five-membered ring with an ethyl substituent, makes it a key building block in the development of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a cyclopentane (B165970) ring with a ketone functional group at position 1 and an ethyl group at position 3.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 10264-55-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O | [1][3][4] |

| IUPAC Name | 3-ethylcyclopentan-1-one | [1][3] |

| SMILES | CCC1CCC(=O)C1 | [1][3] |

| InChI | InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | [3] |

| InChIKey | XERALSLWOPMNRJ-UHFFFAOYSA-N | [1][3] |

Physical and Chemical Properties

This compound is a flammable liquid that is soluble in water.[1][2] It is used as a chemical and pharmaceutical reagent and intermediate.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 112.17 g/mol | [1][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 171 °C | [2] |

| Flash Point | 31 °C (88 °F) | [2] |

| Solubility in Water | Soluble | [1][2] |

| Refractive Index (@ 20°C) | 1.4375 - 1.4405 | [5] |

| Purity (Assay by GC) | ≥98.5% | [5] |

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques. The following sections describe the expected spectral data.

Caption: Relationship between structure and spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of a saturated aliphatic ketone, typically appearing around 1715 cm⁻¹.[4][6] Other bands corresponding to C-H stretching of the alkyl groups will also be present.[6] The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals for the protons on the carbon atoms adjacent (alpha) to the carbonyl group in the region of 2.0-2.7 ppm.[4] The remaining protons of the cyclopentyl ring and the ethyl group would appear at higher fields (upfield).

-

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift, typically greater than 190 ppm.[8] The other carbon atoms of the ethyl group and the cyclopentane ring would resonate at higher field strengths. A ¹³C NMR spectrum for this compound is available on PubChem.[9]

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight (m/z = 112). A common fragmentation pattern for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[8][10] This would result in characteristic fragment ions. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound.[7]

Synthesis of this compound

A common and effective method for the synthesis of five-membered cyclic ketones is the Dieckmann condensation.[1][11] This intramolecular cyclization of a diester is conducted in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[11][12] For the synthesis of this compound, a suitable starting material would be diethyl 3-ethyladipate.

Caption: Proposed synthesis of this compound.

Proposed Synthesis Protocol

-

Cyclization: Diethyl 3-ethyladipate is treated with a strong base, such as sodium ethoxide (NaOEt) in an anhydrous solvent like ethanol (B145695) or toluene.[9] The base abstracts an alpha-proton to form an enolate, which then attacks the other ester carbonyl group intramolecularly to form a five-membered ring.[11]

-

Work-up: The reaction mixture is neutralized with an acid (e.g., HCl) to protonate the resulting enolate and yield the cyclic β-keto ester.[11]

-

Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated. This process cleaves the ester and the resulting β-keto acid readily decarboxylates to afford this compound.

-

Purification: The final product can be purified by distillation.

Applications

This compound is primarily utilized as a chemical reagent and an intermediate in the synthesis of more complex molecules.[1][2] Its applications are found in:

-

Pharmaceutical Synthesis: As a building block for various drug candidates.[2]

-

Organic Synthesis: As a precursor for the synthesis of other substituted cyclopentane derivatives.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H226 | Flammable liquid and vapour | [1] |

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[1]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid ketones like this compound.

Protocol for NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum.[1]

-

-

Data Processing: Apply a Fourier transform to the acquired data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Assign the peaks to the corresponding atoms in the molecule.[1]

Protocol for IR Spectroscopy Analysis

-

Sample Preparation (Neat Liquid): As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[1]

-

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Perform a background scan with the empty salt plates or clean ATR crystal.[1]

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Protocol for Mass Spectrometry (EI-MS) Analysis

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the loss of an electron to form a molecular ion (a radical cation).[2]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[2]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[2]

References

- 1. organicreactions.org [organicreactions.org]

- 2. This compound CAS#: 10264-55-8 [amp.chemicalbook.com]

- 3. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclopentanone synthesis [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 10264-55-8 [chemicalbook.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

Physical properties of 3-Ethylcyclopentanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The quantitative physical property data for 3-Ethylcyclopentanone is summarized in the table below.

| Physical Property | Value | Source |

| Boiling Point | 171 °C | Fisher Scientific[1] |

| Density | Not available | - |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Protocol 1: Determination of Boiling Point via Thiele Tube Method

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil) in the Thiele tube

Procedure:

-

Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and insert the thermometer and test tube assembly, ensuring the heat transfer fluid is above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol 2: Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

-

The liquid sample (this compound)

-

Distilled water

-

Acetone (for drying)

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pycnometer).

-

Fill the pycnometer with distilled water that has been equilibrated to a known, constant temperature (e.g., 20°C) in a water bath.

-

Insert the stopper, allowing excess water to exit through the capillary, ensuring no air bubbles are trapped.

-

Carefully dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m_pycnometer+water).

-

Calculate the mass of the water (m_water = m_pycnometer+water - m_pycnometer).

-

Determine the exact volume of the pycnometer using the density of water at the recorded temperature (V = m_water / ρ_water).

-

-

Measurement of Sample Density:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound that has been equilibrated to the same temperature as the water.

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer, recording the mass (m_pycnometer+sample).

-

Calculate the mass of the sample (m_sample = m_pycnometer+sample - m_pycnometer).

-

Calculate the density of the sample (ρ_sample = m_sample / V).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of key physical properties of a liquid chemical sample in a research laboratory setting.

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 3-Ethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylcyclopentanone (CAS No: 10264-55-8, Molecular Formula: C₇H₁₂O). The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, supplemented by interpretative analysis. A logical workflow for the spectroscopic analysis of such a compound is also provided in a visual format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the carbonyl group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | 0.95 | Triplet | 3H |

| Hb | 1.45 | Multiplet | 2H |

| Hc | 1.80 - 2.10 | Multiplet | 1H |

| Hd, He | 2.10 - 2.40 | Multiplet | 4H |

| Hf | 1.60 | Multiplet | 2H |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in this compound. The carbonyl carbon is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 218 - 222 |

| CH₂ (C2) | 38 - 42 |

| CH (C3) | 35 - 39 |

| CH₂ (C4) | 28 - 32 |

| CH₂ (C5) | 25 - 29 |

| CH₂ (Ethyl) | 24 - 28 |

| CH₃ (Ethyl) | 10 - 14 |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, and several bands in the C-H stretching and bending regions.

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~2875 | Medium | C-H stretch (alkane) |

| ~1750 | Very Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The mass spectrum shows a molecular ion peak and several fragment ions resulting from characteristic cleavage patterns of cyclic ketones.

Mass Spectral Data

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M - C₂H₄]⁺ |

| 83 | 60 | [M - C₂H₅]⁺ |

| 56 | 85 | [C₄H₈]⁺ or [C₃H₄O]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the cyclopentanone (B42830) ring and the ethyl substituent. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation mechanism for ketones.

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-250 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: A logical workflow for spectroscopic analysis.

References

Solubility Profile of 3-Ethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Ethylcyclopentanone in water and other common solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar cyclic ketones to provide valuable insights. It also details standardized experimental protocols for solubility determination to aid in further research and development.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, a cyclic ketone, its solubility is primarily influenced by the interplay between its polar carbonyl group and its nonpolar hydrocarbon structure.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Cyclic Ketones in Water and Organic Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| 3-Methylcyclopentanone | Water | 14.95 g/L (estimated)[2] | 25[2] |

| Ethanol | 645.68 g/L[3] | 25[3] | |

| Methanol | 762.42 g/L[3] | 25[3] | |

| Isopropanol | 537.58 g/L[3] | 25[3] | |

| Ethyl Acetate | 339.04 g/L[3] | 25[3] | |

| n-Propanol | 434.48 g/L[3] | 25[3] | |

| Cyclopentanone | Water | Slightly soluble[4] | Not Specified |

| Water | 9.175 g/L (estimated)[5] | Not Specified | |

| Common Organic Solvents | Miscible[1] | Not Specified | |

| 2-Methylcyclopentanone | Water | Soluble to a limited extent[6] | Not Specified |

Note: The data presented for 3-Methylcyclopentanone, Cyclopentanone, and 2-Methylcyclopentanone is intended to provide a qualitative and estimated understanding of the potential solubility of this compound.

Based on the available data for these analogous compounds, it is anticipated that this compound is soluble in water and demonstrates good solubility in a range of common organic solvents.

Experimental Protocol: Determination of Water Solubility (OECD Guideline 105 - Shake-Flask Method)

To obtain precise and reliable quantitative solubility data for this compound, the OECD Guideline 105, specifically the shake-flask method, is the internationally recognized standard. This method is straightforward and applicable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Shaker

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound. This helps in determining the appropriate amount of substance and the time required to reach equilibrium in the main study.

-

Preparation of Test Solutions:

-

Add an excess amount of this compound to a series of flasks (typically in triplicate). The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of water to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent evaporation.

-

Place the flasks in a constant temperature bath or incubator set to the desired temperature (e.g., 20 °C or 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to facilitate the dissolution and ensure equilibrium is reached. The time is determined from the preliminary test.

-

-

Phase Separation:

-

After the equilibration period, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.

-

Alternatively, the samples can be centrifuged at the test temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution) from each flask. It is critical to avoid disturbing the undissolved material.

-

Filter the collected aliquot through a membrane filter to remove any remaining undissolved micro-particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered saturated solution using a validated analytical method (e.g., GC-MS or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the mean solubility from the triplicate samples.

-

Report the water solubility in units of g/L or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

An In-depth Technical Guide to the Enantiomers of 3-Ethylcyclopentanone: (S)- and (R)-3-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 3-ethylcyclopentanone: (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone. While specific experimental data for these particular enantiomers is limited in publicly available literature, this document compiles known information for the racemic mixture and provides detailed, plausible experimental protocols for their enantioselective synthesis, separation, and characterization based on established methodologies for analogous chiral ketones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into the distinct properties and potential applications of these chiral molecules.

Introduction

Chirality is a fundamental property in drug discovery and development, as enantiomers of a molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles. This compound, a simple chiral ketone, serves as a potential building block in the synthesis of more complex biologically active molecules. Understanding the unique properties of its individual enantiomers, (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone, is crucial for harnessing their potential in various scientific and industrial applications. This guide aims to consolidate the available physicochemical data and propose robust experimental strategies for the preparation and analysis of these enantiomers.

Physicochemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [1][2][3][4] |

| Boiling Point | 171 °C | [1] |

| Density | 0.901 g/cm³ | [1] |

| Flash Point | 31 °C (88 °F) | [1] |

| Water Solubility | Soluble | [1] |

| logP (octanol/water) | 1.766 (estimated) | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number (racemate) | 10264-55-8 | [1][2][3][4] |

| PubChem CID (S-form) | 7015131 | [5] |

Proposed Experimental Protocols

Due to the lack of specific published protocols for the synthesis and separation of (S)- and (R)-3-ethylcyclopentanone, the following sections provide detailed, plausible methodologies based on well-established techniques for similar chiral ketones.

Enantioselective Synthesis

The asymmetric synthesis of 3-alkyl-substituted cyclopentanones can be approached through several strategies. Below are two proposed methods.

Method 1: Asymmetric Michael Addition to Cyclopentenone

This approach involves the conjugate addition of an ethyl group to cyclopentenone, mediated by a chiral catalyst.

-

Reaction Scheme:

-

Detailed Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a chiral phosphoramidite (B1245037) or a bis(oxazoline) ligand) in a dry, aprotic solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). Add the metal precursor (e.g., Cu(OTf)₂ or another suitable Lewis acid) and stir at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve cyclopentenone in the same dry solvent. Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Addition: To the cyclopentenone solution, add the prepared catalyst solution via cannula. Then, add a solution of diethylzinc (B1219324) (Et₂Zn) in hexanes dropwise over a period of 30 minutes, maintaining the reaction temperature.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantiomer of this compound.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC (see Section 3.3).

-

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Ethylcyclopentanol followed by Oxidation

This method involves the enzymatic resolution of a racemic precursor, followed by a standard oxidation to the ketone.

-

Reaction Scheme:

-

(±)-3-Ethylcyclopentanol + Acyl Donor --(Lipase)--> (R)-3-Ethylcyclopentyl Acetate + (S)-3-Ethylcyclopentanol

-

(S)-3-Ethylcyclopentanol --(Oxidation)--> (S)-3-Ethylcyclopentanone

-

(R)-3-Ethylcyclopentyl Acetate --(Hydrolysis)--> (R)-3-Ethylcyclopentanol --(Oxidation)--> (R)-3-Ethylcyclopentanone

-

-

Detailed Protocol (Resolution Step):

-

Setup: In a flask, dissolve racemic 3-ethylcyclopentanol (prepared by reduction of racemic this compound) in an appropriate organic solvent (e.g., diisopropyl ether or toluene).

-

Enzyme and Acyl Donor: Add a lipase (B570770), such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), and an acyl donor (e.g., vinyl acetate).[6][7][8][9][10]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted alcohol.

-

Separation: After reaching the desired conversion, filter off the immobilized enzyme. The remaining mixture contains the acylated enantiomer and the unreacted alcohol enantiomer. Separate these two compounds by flash column chromatography.

-

-

Detailed Protocol (Oxidation Step):

-

Oxidation of the Alcohol: Dissolve one of the separated enantiopure 3-ethylcyclopentanol isomers in a suitable solvent like DCM.

-

Reagent Addition: Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Work up the reaction according to the chosen oxidation method. Purify the resulting ketone by flash column chromatography to yield the enantiopure (S)- or (R)-3-ethylcyclopentanone.

-

Chiral Separation of Enantiomers

For obtaining both enantiomers from a racemic mixture, preparative chiral chromatography is the most direct method.

Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Racemic this compound is injected onto a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times and thus separation.

-

Detailed Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating chiral ketones.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable retention times.

-

Instrumentation: Use a preparative HPLC system equipped with a pump capable of handling the required flow rates, a large-volume injector, the selected preparative chiral column, and a UV detector (ketones typically have a weak UV absorbance around 280-300 nm).

-

Optimization: Initially, perform analytical scale injections to determine the optimal mobile phase composition and flow rate for the best separation (resolution).

-

Preparative Run: Once optimized, perform repeated injections of the racemic mixture onto the preparative column. Collect the fractions corresponding to each separated enantiomer.

-

Analysis and Recovery: Analyze the collected fractions for purity and enantiomeric excess using analytical chiral HPLC or GC. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated (S)- and (R)-3-ethylcyclopentanone.

-

Analytical Methods for Enantiomeric Purity Determination

Method 1: Chiral Gas Chromatography (GC)

-

Principle: The enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

-

Detailed Protocol:

-

Column: Use a chiral capillary GC column, for example, a column coated with a derivatized β-cyclodextrin.

-

Carrier Gas: Use helium or hydrogen as the carrier gas at an appropriate flow rate.

-

Temperature Program: Develop a temperature program that provides good resolution of the enantiomers in a reasonable analysis time. An example program could be: start at 60 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Analysis: Inject a dilute solution of the sample in a suitable solvent (e.g., hexane). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

-

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

-

Protocol: The protocol is similar to the preparative method described in Section 3.2, but on an analytical scale with smaller columns, lower flow rates, and smaller injection volumes.

Spectroscopic Characterization

Method 1: Specific Rotation

-

Principle: The specific rotation is a characteristic physical property of a chiral compound and is a measure of its ability to rotate the plane of plane-polarized light.[11][12][13][14][15]

-

Detailed Protocol:

-

Instrumentation: Use a polarimeter.

-

Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable solvent (e.g., methanol (B129727) or chloroform).

-

Measurement: Measure the observed rotation of the solution in a cell of a known path length. The measurement is typically performed at a standard temperature (20 or 25 °C) and wavelength (sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters. The (S)- and (R)-enantiomers should have equal and opposite specific rotation values.

-

Method 2: Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18][19][20] This technique can provide information about the absolute configuration and conformation of chiral molecules.

-

Detailed Protocol:

-

Instrumentation: Use a CD spectrometer.

-

Sample Preparation: Prepare a solution of the pure enantiomer in a suitable solvent that is transparent in the wavelength range of interest (e.g., hexane (B92381) or methanol for the n→π* transition of the ketone chromophore, typically around 280-320 nm).

-

Measurement: Record the CD spectrum over the appropriate wavelength range.

-

Interpretation: The (S)- and (R)-enantiomers will show mirror-image CD spectra. The sign of the Cotton effect can be used to help assign the absolute configuration, often with the aid of theoretical calculations.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activities of the individual enantiomers of this compound or their involvement in any signaling pathways. However, the cyclopentanone (B42830) and cyclopentenone moieties are present in a variety of biologically active natural products, including prostaglandins (B1171923) and certain steroids.[21][22] It is plausible that the ethyl substituent and the stereochemistry at the C3 position could modulate the interaction of these molecules with biological targets.

Given that many chiral drugs exhibit enantiomer-specific biological effects, it is highly probable that (S)- and (R)-3-ethylcyclopentanone will also display different activities.[23][24][25] Further research is required to explore their potential pharmacological profiles.

Visualizations

Caption: Proposed experimental workflow for the synthesis, separation, and analysis of this compound enantiomers.

Caption: Logical relationship between chirality and the distinct properties of this compound enantiomers.

Conclusion

While (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone remain sparsely characterized in scientific literature, this guide provides a robust framework for their synthesis, separation, and analysis based on established chemical principles. The proposed experimental protocols offer clear starting points for researchers to produce and study these enantiomers in high purity. The elucidation of the distinct biological activities of each enantiomer represents a significant opportunity for future research, potentially unlocking novel applications in medicinal chemistry and materials science. This document serves as a catalyst for such investigations, providing the necessary foundational information to explore the unique world of these chiral building blocks.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 10264-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (3S)-3-Ethylcyclopentanone | C7H12O | CID 7015131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. almacgroup.com [almacgroup.com]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Specific rotation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. daveadamslab.com [daveadamslab.com]

- 19. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

- 22. EP1165092A1 - Cyclopentanone derivatives and their use - Google Patents [patents.google.com]

- 23. longdom.org [longdom.org]

- 24. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

In-Depth Technical Guide: Health and Safety Information for 3-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 3-Ethylcyclopentanone (CAS No. 10264-55-8). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on clear data presentation, detailed experimental protocols, and visual representations of safety procedures.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Unit | Reference |

| Molecular Formula | C₇H₁₂O | - | [1][2][3][4][5][6][7] |

| Molecular Weight | 112.17 | g/mol | [1][2][3][4][5][7] |

| Boiling Point | 163.5 - 171 | °C | [8][9] |

| Flash Point | 31 - 45.8 | °C | [8][9] |

| Vapor Pressure | 2.1 | mmHg @ 25°C (est) | [8] |

| Water Solubility | 5142 (est) | mg/L @ 25°C | [8] |

| logP (Octanol/Water Partition Coefficient) | 1.220 - 1.766 (est) | - | [1][7][8] |

| Appearance | Clear colorless to pale yellow liquid | - |

Table 2: Toxicological Data

| Parameter | Result | Species | Reference |

| Acute Oral Toxicity | Not determined | - | [8] |

| Acute Dermal Toxicity | Not determined | - | [8] |

| Acute Inhalation Toxicity | Not determined | - | [8] |

| Skin Corrosion/Irritation | Minimal evidence of skin irritation in humans for the chemical group | Human | [11] |

| Serious Eye Damage/Irritation | For the cyclopentanone (B42830) group, some members were considered irritants when tested undiluted | - | [11] |

| Respiratory or Skin Sensitization | For the cyclopentanone group, some members are weak sensitizers at high concentrations | - | [11] |

| Germ Cell Mutagenicity | No mutagenic or genotoxic activity in bacteria and mammalian cell line assays was observed for the chemical group | Bacteria and Mammalian cell lines | [11] |

| Carcinogenicity | Data not available | - | |

| Reproductive Toxicity | Developmental toxicity was not observed for the chemical group | - | [11] |

Table 3: Fire and Explosion Hazard Data

| Parameter | Value | Reference |

| GHS Classification | Flammable liquid and vapor (Category 3) | [2][8] |

| Hazard Statement | H226: Flammable liquid and vapor | [2][8] |

| UN Number | 1224 | [9] |

| Transport Hazard Class | 3 | [9] |

| Packing Group | III | [9] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally accepted methods ensure consistency and reliability of data.

Boiling Point Determination (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[9][12][13]

-

Methods: Ebulliometer, dynamic method, distillation method, Siwoloboff method, and methods using photocell detection or thermal analysis (Differential Thermal Analysis or Differential Scanning Calorimetry).[9][13]

-

Principle: The substance is heated, and the temperature at which boiling occurs is recorded. The choice of method depends on factors such as the amount of substance available and its purity. For instance, thermal analysis methods can determine boiling and melting points simultaneously.[9][13]

Vapor Pressure Determination (OECD Guideline 104)

This guideline outlines methods for measuring the vapor pressure of a substance, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[1][14][15]

-

Methods: Dynamic method, static method, isoteniscope method, and various effusion methods (vapor pressure balance, Knudsen cell, isothermal thermogravimetry), as well as the gas saturation method.[1][14][15]

-

Principle: The pressure of the vapor above the liquid or solid substance is measured at different temperatures. At least two temperature points are required, with three or more preferred in the 0 to 50°C range to verify the linearity of the vapor pressure curve.[1][15]

Partition Coefficient (n-octanol/water) Determination (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.[2][16][17]

-

OECD 107 (Shake Flask Method): Suitable for substances with log Pow values between -2 and 4.[2][17] The substance is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured.[2][17]

-

OECD 117 (HPLC Method): An indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known log Pow values of reference compounds. It is suitable for log Pow values in the range of 0 to 6.[16]

-

OECD 123 (Slow-Stirring Method): Designed for highly lipophilic substances (log Pow > 4) to avoid the formation of microdroplets that can interfere with measurements in the shake-flask method.[16]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[18]

-

Methods: Common methods include the Cleveland Open Cup (COC) method and the Pensky-Martens Closed Cup method.[18]

-

Principle: The liquid is heated in a cup, and an ignition source is passed over the surface. The temperature at which a brief flash occurs is recorded as the flash point.[18]

Mutagenicity Assessment

Assessing the mutagenic potential of a chemical is a critical part of its safety evaluation. A battery of tests is typically employed to detect different types of genetic damage.

-

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[19]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay detects structural chromosome aberrations in cultured mammalian cells.[19]

-

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[19]

Mandatory Visualizations

Handling and Safety Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 2. oecd.org [oecd.org]

- 3. lcslaboratory.com [lcslaboratory.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 10264-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. laboratuar.com [laboratuar.com]

- 10. Fragrance material review on 3-ethyl-2-hydroxy-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. oecd.org [oecd.org]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

GHS Hazard Statements for 3-Ethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS hazard statements associated with 3-Ethylcyclopentanone. It includes a summary of quantitative hazard data, detailed experimental protocols for hazard determination, and a visualization of the potential biological pathways affected. This document is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H226: Flammable liquid and vapor. [1][2][3] This indicates that the substance can ignite under certain conditions.

-

H315: Causes skin irritation. [3][4] This suggests that direct contact with the skin may lead to inflammation and reversible damage.

-

H319: Causes serious eye irritation. [3][4] This indicates that contact with the eyes can cause significant, but reversible, damage.

The corresponding GHS pictograms are the flame symbol for flammability and the exclamation mark for skin and eye irritation. The signal word is "Warning".[1][3]

Quantitative Hazard and Physical Property Data

The following tables summarize the key quantitative data associated with the hazards and physical properties of this compound.

Table 1: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | Data not available | - | - | - |

| LC50 (Lethal Concentration, 50%) | Data not available | - | - | - |

Table 2: Physicochemical and Flammability Data

| Property | Value | Method/Conditions | Source |

| Flash Point | 31 °C (88 °F) | Closed Cup | [2][5] |

| Boiling Point | 171 °C | - | [5] |

| Density | 0.9015 g/cm³ | 425 °C | [5] |

Experimental Protocols

The determination of GHS hazard statements is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Flammability Testing (for H226)

The "Flammable liquid and vapor" classification is determined by measuring the flash point of the substance. A common method is the Pensky-Martens Closed Cup test (ASTM D93) .

Methodology:

-

A sample of this compound is placed in a test cup and heated at a slow, constant rate.

-

A stirring device ensures uniform temperature throughout the sample.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439) (for H315)

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.

Methodology:

-

A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.

-

A small amount of this compound is applied topically to the surface of the RhE tissue.

-

The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).

-

After incubation, the chemical is washed off, and the tissue is transferred to fresh medium to recover for approximately 42 hours.

-

Cell viability is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a blue formazan (B1609692) product, which is then extracted and measured.

-

If the cell viability is reduced to 50% or less compared to a negative control, the substance is classified as a skin irritant (GHS Category 2).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405) (for H319)

This test is typically performed in vivo, using albino rabbits, to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

A single dose of this compound is applied to the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control.

-

The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

-

The reversibility of any observed effects is also evaluated over a period of up to 21 days.

-

Based on the severity and reversibility of the ocular lesions, the substance is classified for its eye irritation potential.

Signaling Pathways in Chemical-Induced Irritation

While specific signaling pathways for this compound-induced irritation have not been fully elucidated, the general mechanisms of chemical-induced skin and eye irritation involve a cascade of cellular events. The following diagram illustrates a generalized workflow for assessing skin irritation potential.

References

Thermodynamic Properties of 3-Ethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentanone (C₇H₁₂O, CAS No: 10264-55-8) is a cyclic ketone with applications as a chemical reagent and pharmaceutical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available thermodynamic data for this compound, details established experimental protocols for the determination of these properties, and presents visual representations of relevant chemical processes. While experimental data for this specific compound is limited in publicly accessible literature, this guide combines calculated values with detailed, standard experimental methodologies applicable to this class of compounds.

Core Thermodynamic Data

The following tables summarize the available physical and calculated thermodynamic properties of this compound. It is important to note that the thermodynamic data presented here are primarily based on computational models and should be used with an understanding of their theoretical nature pending experimental verification.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [NIST, PubChem] |

| Molecular Weight | 112.17 g/mol | [Cheméo, PubChem] |

| Boiling Point | 163.5 °C at 760 mmHg | |

| Melting Point | -20.38 °C (Predicted) | |

| Flash Point | 45.8 °C | |

| Density | 0.913 g/cm³ |

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -77.98 | kJ/mol | [Cheméo] |

| Enthalpy of Formation (gas) | ΔfH°gas | -265.03 | kJ/mol | [Cheméo] |

| Enthalpy of Fusion | ΔfusH° | 7.33 | kJ/mol | [Cheméo] |

| Enthalpy of Vaporization | ΔvapH° | 35.68 | kJ/mol | [Cheméo] |

| Ideal Gas Heat Capacity | Cp,gas | Not available | J/mol·K | [Cheméo] |

Experimental Protocols

Determination of Heat Capacity and Enthalpy of Reaction by Calorimetry

Objective: To measure the heat capacity of this compound and the enthalpy of any relevant reactions.

Methodology: Differential Scanning Calorimetry (DSC) is a widely used technique.[1]

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Microbalance

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a hermetically sealed pan. An empty, sealed pan is used as a reference.

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a constant flow of inert purge gas.

-

The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

-

Data Analysis: The specific heat capacity at constant pressure (Cp) is calculated from the differential heat flow, the heating rate, and the sample mass. For a reaction, the enthalpy change is determined by integrating the area of the reaction peak in the heat flow versus temperature curve.

Determination of Vapor Pressure using an Isoteniscope

Objective: To measure the vapor pressure of this compound as a function of temperature.